![molecular formula C45H29N3 B12835632 2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with diphenyl and biphenyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the use of a double Knoevenagel reaction followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as fluorescence or inhibition of specific enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4’- (4- (4- (4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)napthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile
Uniqueness
2,4-Diphenyl-6-(3’-(triphenylen-2-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine stands out due to its unique structural features, which confer specific photophysical properties and reactivity
Propriétés
Formule moléculaire |
C45H29N3 |
|---|---|
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
2,4-diphenyl-6-[3-(3-triphenylen-2-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H29N3/c1-3-13-30(14-4-1)43-46-44(31-15-5-2-6-16-31)48-45(47-43)36-20-12-19-34(28-36)32-17-11-18-33(27-32)35-25-26-41-39-23-8-7-21-37(39)38-22-9-10-24-40(38)42(41)29-35/h1-29H |
Clé InChI |
KUCFDSITOAVJBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)

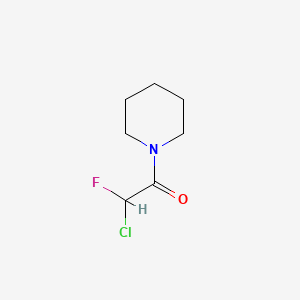
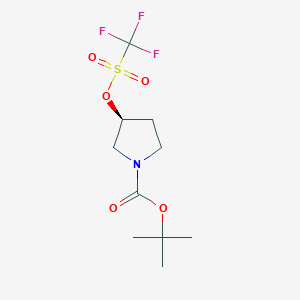
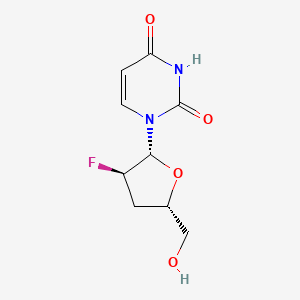
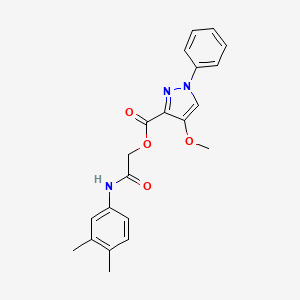
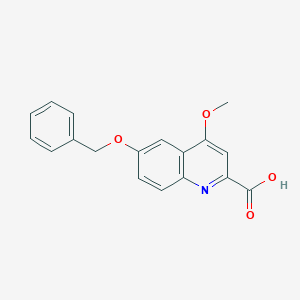
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
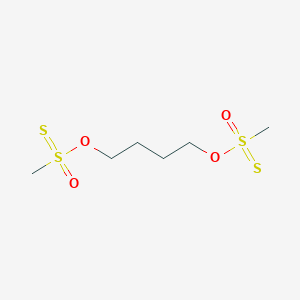
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
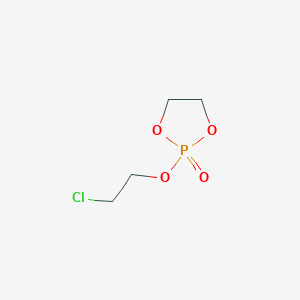
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)

![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
